Daniellic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

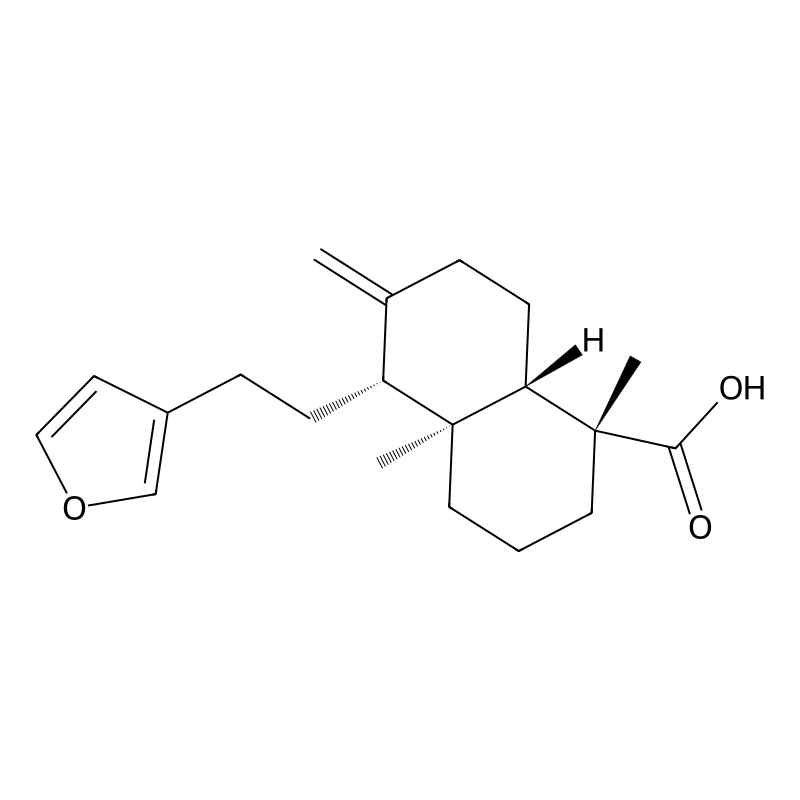

Daniellic acid is a naturally occurring compound with the chemical formula C20H28O3. It is primarily isolated from the oleoresin of the Daniellia oliveri plant, which belongs to the Leguminosae family. This compound is characterized by its unique structure, which contributes to its various biological activities and potential applications in medicine and cosmetics. Daniellic acid has garnered attention for its anti-melanogenic properties, making it a subject of interest in dermatological research.

- Dissociation Reactions: As a weak acid, Daniellic acid can dissociate in solution to release protons (H⁺), influencing pH and reactivity in biological systems.

- Esterification: Daniellic acid can react with alcohols to form esters, which are important in various applications, including fragrances and pharmaceuticals.

- Reduction Reactions: The compound can undergo reduction, altering its functional groups and potentially enhancing its biological activity.

These reactions are crucial for understanding how Daniellic acid interacts with other substances in both laboratory and biological contexts.

Research indicates that Daniellic acid exhibits significant biological activities, particularly:

- Anti-Melanogenesis: Studies have shown that Daniellic acid can reduce melanin production in melanocyte cell lines, such as B16F10 and Malme-3M. This property makes it a candidate for skin-lightening agents in cosmetic formulations .

- Antioxidant Properties: The compound has demonstrated antioxidant activity, which may help protect cells from oxidative stress and damage.

- Cytotoxic Effects: Preliminary studies suggest that Daniellic acid may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Daniellic acid has several promising applications:

- Cosmetics: Due to its anti-melanogenic properties, it is being explored for use in skin-lightening creams and treatments for hyperpigmentation.

- Pharmaceuticals: Its antioxidant and potential anticancer properties suggest possible applications in drug development.

- Traditional Medicine: In some cultures, extracts containing Daniellic acid are used for their purported health benefits.

Several compounds share structural or functional similarities with Daniellic acid. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Salicylic Acid | Aromatic structure | Known for anti-inflammatory properties; widely used in acne treatment. |

| Kojic Acid | Similar carbon skeleton | Effective skin-lightening agent; inhibits melanin production. |

| Arbutin | Glycosylated phenolic | Used for skin whitening; safer profile compared to hydroquinone. |

Daniellic acid stands out due to its unique combination of anti-melanogenic effects and antioxidant properties, making it particularly valuable in cosmetic applications compared to these other compounds.

Labdane-related diterpenoids represent a diverse and structurally complex class of natural products derived from the universal diterpene precursor geranylgeranyl diphosphate [27]. These compounds, including daniellic acid, share a characteristic bicyclic decalin core structure formed through sequential cyclization reactions catalyzed by specialized diterpene synthases [35]. The biosynthetic pathway leading to daniellic acid production in Daniellia oliveri involves a sophisticated enzymatic machinery that orchestrates the transformation of simple isoprenoid building blocks into complex furanoditerpenoid structures [5] [6].

The fundamental biosynthetic framework begins with the cyclization of geranylgeranyl diphosphate through a dual enzyme system comprising class II and class I diterpene synthases [27] [29]. Class II diterpene cyclases initiate the process by catalyzing the protonation-initiated cyclization of geranylgeranyl diphosphate to produce bicyclic diphosphate intermediates, most commonly copalyl diphosphate [33] [35]. This initial bicyclization establishes the characteristic trans configuration across the decalin bridgehead that defines the labdane-related structural framework [35].

Following the formation of the bicyclic intermediate, class I diterpene synthases facilitate further cyclization and rearrangement reactions to generate the diverse array of labdane-type scaffolds [27] [32]. The specific stereochemistry and structural features of the resulting diterpene backbone depend on the precise folding and conformation of the substrate within the active site cavity of these highly specialized enzymes [30] [33].

Enzymatic Machinery in Daniellia oliveri for Daniellic Acid Production

The biosynthetic machinery responsible for daniellic acid production in Daniellia oliveri represents a sophisticated metabolic system involving multiple classes of enzymes working in concert [5] [6]. Daniellic acid, characterized as a labdane-type diterpenoid with the molecular formula C20H28O3 and molecular weight of 316.2038, is produced through a multi-step enzymatic pathway that begins with the cyclization of geranylgeranyl diphosphate [5] [6] [1].

The enzymatic machinery in Daniellia oliveri for daniellic acid biosynthesis involves several key enzyme classes that have been identified through structural elucidation and metabolic pathway analysis [5] [6]. The initial step requires a class II diterpene cyclase that catalyzes the formation of copalyl diphosphate from geranylgeranyl diphosphate through a protonation-initiated cyclization mechanism [27] [35]. This enzyme contains the characteristic DXDD motif essential for the protonation reaction that initiates the cyclization cascade [30] [33].

Following the class II cyclization, a class I diterpene synthase facilitates the removal of the diphosphate group and potential further cyclization to establish the labdane backbone [27] [32]. These enzymes typically contain the DDxxD and (N,D)DXX(S,T)XXXE motifs that coordinate with three magnesium ions to trigger ionization of the diphosphate group [33] [30].

The formation of the furan ring characteristic of daniellic acid requires additional enzymatic steps involving cytochrome P450 monooxygenases [15] [19]. These enzymes catalyze the oxidative modifications necessary to introduce the furan moiety, which is positioned at the terminal portion of the diterpene side chain [5] [6]. The furan ring formation represents a critical structural feature that distinguishes daniellic acid from other labdane-type diterpenoids and contributes to its unique biological properties [5].

Spectroscopic analysis has revealed that daniellic acid contains specific structural features including two methyl groups, five methine groups with a characteristic oxymethine group in the furan moiety, and seven methylene groups characteristic of the labdane-diterpene skeleton [5] [6]. The presence of a carboxylic acid group and an ethylene group further defines the complete structure of this complex natural product [5] [6].

The enzymatic machinery also involves additional modifying enzymes that introduce functional groups such as hydroxyl and carboxyl moieties to generate the final daniellic acid structure [5] [6]. These tailoring reactions are essential for establishing the complete pharmacophore and biological activity profile of the compound [5].

| Enzyme Class | Function | Key Motifs | Product |

|---|---|---|---|

| Class II Diterpene Cyclase | Cyclization of GGPP | DXDD | Copalyl diphosphate |

| Class I Diterpene Synthase | Diphosphate removal/cyclization | DDxxD, NDxxSxxxE | Labdane backbone |

| Cytochrome P450 Monooxygenases | Furan ring formation | Iron-heme active site | Furanoditerpenoid |

| Tailoring Enzymes | Functional group introduction | Various | Final daniellic acid |

Comparative Genomics of Cytochrome P450 Systems in Furanoditerpenoid Synthesis

The comparative genomics of cytochrome P450 systems involved in furanoditerpenoid synthesis reveals remarkable diversity and evolutionary specialization across different plant species [13] [14]. These enzyme systems, belonging primarily to the CYP71, CYP85, and CYP72 clans, demonstrate both conserved mechanisms and species-specific adaptations for catalyzing the complex oxidative transformations required for furan ring formation [13] [25].

Genomic analysis of furanoditerpenoid-producing species has identified specific expansions of cytochrome P450 subfamilies that correlate with specialized metabolite production [25] [26]. The CYP71 clan, in particular, shows extensive diversification in species producing complex diterpenoids, with subfamily blooms indicating roles in specialized metabolism rather than primary metabolic processes [25] [13].

In Panicum virgatum, five cytochrome P450 monooxygenases designated CYP71Z25 through CYP71Z29 have been identified as catalyzing furan ring addition directly to primary diterpene alcohol intermediates [15] [19]. These enzymes demonstrate the capacity to convert a range of diterpene scaffolds into furanoditerpenoid derivatives through a mechanism that bypasses the traditional pairwise class II and class I diterpene synthase reaction sequence [15] [19].

The CYP71Z subfamily enzymes show remarkable substrate promiscuity, capable of accepting both native and non-native diterpenoid substrates for furan ring formation [15] [19]. Molecular dynamics analysis and site-directed mutagenesis studies have identified specific active site residues that contribute to the distinct catalytic specificities and broad substrate acceptance of these enzymes [15] [19].

Comparative analysis across plant families reveals that the CYP76 family also plays significant roles in furanoditerpenoid biosynthesis [40]. CYP76BK1 orthologs have been identified in multiple species of the mint family where they catalyze both furan and lactone ring formation in clerodane diterpenoids [40]. This represents convergent evolution of multi-step biosynthetic pathways across different plant lineages [40].

The evolutionary trajectory of cytochrome P450 systems in furanoditerpenoid synthesis shows both ancient origins and recent expansions in specific plant families [13] [14]. Some cytochrome P450 families involved in specialized diterpene biosynthesis are recently derived from gibberellin biosynthetic pathways, while others have more ancient histories with recent subfamily expansions [13] [14].

Phylogenetic analysis reveals that labdane-related diterpenoid biosynthetic genes are largely found in plant-associated fungi, suggesting potential roles in plant-microbe interactions [9]. This distribution pattern indicates that the enzymatic machinery for furanoditerpenoid synthesis may have evolved multiple times independently across different taxonomic groups [9] [25].

| Species | CYP450 Family | Substrate Specificity | Product | Reference |

|---|---|---|---|---|

| Panicum virgatum | CYP71Z25-29 | Broad diterpene acceptance | Furanoditerpenoids | [15] [19] |

| Vitex agnus-castus | CYP76BK1 | Labdane-specific | Vitexilactone precursor | [40] |

| Salvia splendens | CYP71BE subfamily | Clerodane-specific | Abeo-abietane derivatives | [26] |

| Tripterygium wilfordii | CYP71BE subfamily | Methyl shift catalysis | Triepoxide precursors | [26] |

The comparative genomic analysis also reveals that furanoditerpenoid-producing species typically maintain larger repertoires of cytochrome P450 genes compared to species producing simpler terpenoids [25] [13]. This expansion correlates with the increased complexity of oxidative modifications required for furan ring formation and the installation of additional functional groups [25] [13].

Substrate feeding experiments across different cytochrome P450 systems have demonstrated that these enzymes preferentially utilize 15-hydroxy diterpene substrates rather than the corresponding prenyl pyrophosphate compounds [15] [19]. This preference suggests that endogenous phosphatase activity is required to generate the appropriate substrates for cytochrome P450-mediated furan ring formation [15] [19].

Wound Healing and Dermatological Applications in Burkinabé Medicine

Traditional Context and Regional Significance

Daniellic acid, isolated from Daniellia oliveri oleoresin, represents a cornerstone compound in West African traditional medicine, particularly within the healthcare systems of Burkina Faso [1] [2]. The compound's significance extends beyond mere pharmacological activity to encompass deep cultural and therapeutic traditions that have persisted across generations in Burkinabé communities [3] [4].

The traditional medicinal applications of Daniellia oliveri oleoresin in Burkina Faso demonstrate a sophisticated understanding of wound healing and dermatological therapeutics [5] [3]. Traditional healers in the central region of Burkina Faso have historically utilized the oleoresin for treating a comprehensive spectrum of skin ailments, including wound healing, genitor-urinary tract diseases, and various dermatological conditions [2] [6]. This traditional knowledge has been validated through contemporary scientific research, which has identified daniellic acid as the primary bioactive compound responsible for these therapeutic effects [1] [2].

Scientific Validation of Traditional Applications

Modern research has substantiated the traditional use of daniellic acid-containing oleoresin for wound healing through multiple mechanisms of action. The compound exhibits significant anti-melanogenesis effects, reducing melanin production by 50% in B16F10 cells under IBMX stimulation [1] [2]. This activity directly correlates with traditional applications for treating hyperpigmentation disorders and keloid prevention, conditions that frequently complicate wound healing processes in tropical climates [2].

The tyrosinase inhibition capacity of daniellic acid, with an IC50 value of 1.20 mM, provides biochemical evidence for the traditional use of Daniellia oliveri oleoresin in treating skin darkening and hyperpigmentation [1] [2]. The compound demonstrates a non-competitive mixed-type inhibition mechanism, suggesting multiple binding sites and complex therapeutic interactions that may explain the broad spectrum of traditional dermatological applications [2].

Dermatological Therapeutic Mechanisms

Clinical research has demonstrated that daniellic acid possesses moderate cytotoxic activities against various cell lines, with IC50 values ranging from 0.03 mM to 0.14 mM across different tumor cell types [2]. This selective cytotoxicity, combined with the compound's anti-proliferative properties, provides scientific rationale for traditional applications in treating abnormal skin growths and preventing hypertrophic scar formation [2].

The antimicrobial properties of daniellic acid further support its traditional use in wound care applications. Studies have shown minimum inhibitory concentrations (MIC) ranging from 16 to 256 μg/mL against various bacterial and fungal pathogens [7] [8]. This antimicrobial activity is particularly relevant for wound healing applications in tropical environments where bacterial contamination poses significant therapeutic challenges [7].

Contemporary Clinical Applications

Research conducted in Togo has specifically identified Daniellia oliveri as traditionally used for treating intertrigo and candidiasis, skin conditions that require both antimicrobial and anti-inflammatory interventions [7] [8]. The compound's ability to inhibit fungal growth while maintaining cellular viability in normal human cells (MRC-5 cells) demonstrates the therapeutic selectivity that traditional healers have empirically recognized [7].

Antidermatophyte activity studies have confirmed the effectiveness of daniellic acid against dermatophytic fungi, providing scientific validation for traditional applications in treating fungal skin infections [9]. This activity, combined with the compound's documented safety profile, supports the continued use of Daniellia oliveri oleoresin in contemporary dermatological applications [9].

Phytochemical Composition and Therapeutic Synergies

The oleoresin from Daniellia oliveri contains a complex mixture of bioactive compounds, including terpenes, phytosterols, phenolic compounds, and fatty acids, with daniellic acid serving as the primary active constituent [7] [8]. This phytochemical diversity creates synergistic therapeutic effects that may explain the broad spectrum of traditional applications and the superior clinical outcomes observed with whole oleoresin preparations compared to isolated compounds [7].

The labdane-type diterpene structure of daniellic acid contributes to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and wound healing properties [1] [2]. These multiple mechanisms of action provide scientific rationale for the traditional use of Daniellia oliveri oleoresin as a comprehensive therapeutic agent for complex dermatological conditions [2].

Cultural Contexts of Oleoresin Harvesting and Preparation Methodologies

Traditional Harvesting Practices and Cultural Significance

The harvesting of Daniellia oliveri oleoresin in Burkina Faso represents a sophisticated cultural practice that integrates ecological knowledge, sustainable resource management, and spiritual beliefs [10] [11]. Traditional communities have developed elaborate protocols for oleoresin collection that reflect deep understanding of both plant biology and environmental stewardship [11] [12].

Traditional harvesting methods involve making careful incisions in the tree trunk during specific seasons, typically during the dry season when oleoresin production is optimal [10] [13]. The process requires skilled practitioners who understand the physiological requirements of the tree and the optimal timing for oleoresin extraction [10]. This knowledge is typically transmitted through family lineages and traditional healer networks, ensuring continuity of sustainable practices [4] [11].

Seasonal and Ceremonial Harvesting Protocols

Burkina Faso communities have established sophisticated seasonal harvesting protocols that align with lunar cycles and traditional calendars [4] [11]. The optimal collection period typically occurs during the dry season, when oleoresin concentration and quality reach peak levels [10] [13]. This timing reflects traditional ecological knowledge that recognizes the relationship between environmental conditions and plant secondary metabolite production [4].

Community-based harvesting practices involve collective decision-making processes that ensure sustainable resource utilization while meeting therapeutic needs [11]. Traditional healers often coordinate harvesting activities to prevent over-exploitation of individual trees and maintain the long-term viability of local Daniellia oliveri populations [10] [4].

Processing and Preparation Methodologies

Traditional preparation methods for daniellic acid-containing oleoresin involve both direct application and processed formulations [1] [2]. Fresh oleoresin is often applied directly to wounds and skin conditions, taking advantage of the compound's immediate therapeutic effects [7]. The spontaneous crystallization of oleoresin from mature trees provides a natural concentration process that increases the daniellic acid content [2].

Processed preparations involve grinding crystallized oleoresin into fine powders that can be stored for extended periods and incorporated into various therapeutic formulations [4] [11]. Traditional healers have developed sophisticated techniques for maintaining the stability and potency of daniellic acid during storage and preparation processes [4].

Cultural Integration and Knowledge Systems

The harvesting and preparation of Daniellia oliveri oleoresin is deeply integrated into traditional knowledge systems that encompass botanical identification, ecological understanding, and therapeutic application [4] [11]. Traditional healers possess comprehensive knowledge of tree selection, optimal harvesting techniques, and preparation methods that maximize therapeutic efficacy while ensuring sustainable resource management [4].

Community-based knowledge systems ensure that harvesting practices are transmitted across generations through apprenticeship programs and family-based learning [11]. This traditional knowledge includes understanding of tree physiology, seasonal variations in oleoresin production, and optimal storage conditions for maintaining compound stability [4].

Regulatory Framework and Contemporary Practices

Contemporary practices in Burkina Faso have developed regulatory frameworks that balance traditional harvesting rights with conservation requirements [4] [11]. Authorized traditional healers are granted specific permissions for oleoresin collection, ensuring that harvesting activities are conducted by knowledgeable practitioners who understand sustainable management principles [2].

The integration of traditional and modern approaches has led to improved harvesting techniques that maintain cultural authenticity while incorporating scientific understanding of plant biology and compound stability [4] [11]. This synthesis represents a model for sustainable traditional medicine practices that can be applied to other medicinal plant systems [11].

Conservation and Sustainability Considerations

Traditional harvesting practices in Burkina Faso incorporate sophisticated conservation strategies that ensure the long-term viability of Daniellia oliveri populations [10] [4]. These practices include selective harvesting, rotational collection systems, and community-based resource management protocols that prevent over-exploitation [4].

The cultural significance of Daniellia oliveri extends beyond therapeutic applications to encompass spiritual and social dimensions that reinforce conservation behaviors [10]. Traditional beliefs regarding the sacred nature of certain trees and the importance of maintaining ecological balance provide additional motivation for sustainable harvesting practices [4] [11].

Research Implications and Future Directions

The traditional harvesting and preparation methods for daniellic acid-containing oleoresin provide valuable insights for contemporary pharmaceutical development and sustainable medicine practices [1] [2]. Understanding these traditional methodologies can inform improved extraction techniques, formulation strategies, and quality control procedures for therapeutic applications [2].